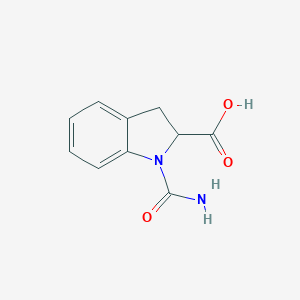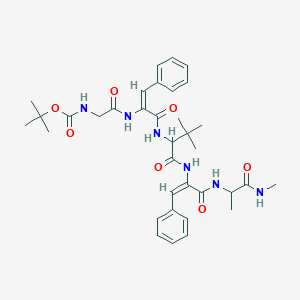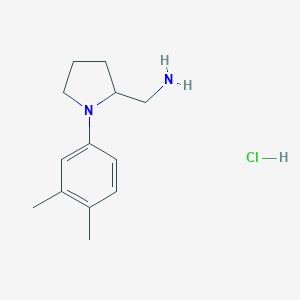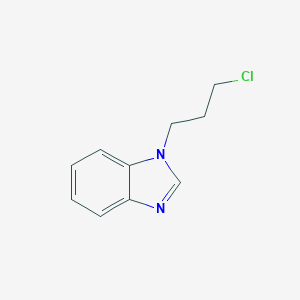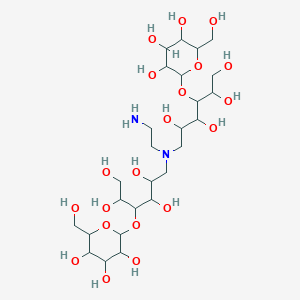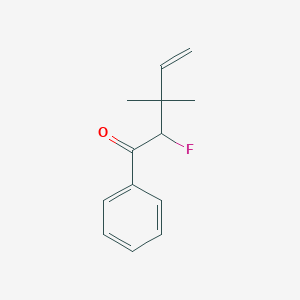
2-Fluoro-3,3-dimethyl-1-phenylpent-4-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-3,3-dimethyl-1-phenylpent-4-en-1-one, also known as 2-FDCK, is a dissociative anesthetic drug that has gained popularity in recent years due to its potential therapeutic benefits in treating depression, anxiety, and other mental health conditions. This compound is structurally similar to ketamine, a well-known anesthetic drug, and has been studied extensively for its effects on the brain and behavior.
Mecanismo De Acción
The exact mechanism of action of 2-Fluoro-3,3-dimethyl-1-phenylpent-4-en-1-one is not fully understood, but it is believed to work through the same pathways as ketamine. The compound acts on the N-methyl-D-aspartate (NMDA) receptor in the brain, which is involved in the regulation of mood, cognition, and pain perception.
Biochemical and Physiological Effects:
2-Fluoro-3,3-dimethyl-1-phenylpent-4-en-1-one has been shown to produce a range of biochemical and physiological effects in the brain and body. Studies have demonstrated that the compound can increase the levels of certain neurotransmitters, such as glutamate and dopamine, which are involved in the regulation of mood and behavior. Additionally, 2-Fluoro-3,3-dimethyl-1-phenylpent-4-en-1-one has been shown to reduce inflammation and oxidative stress in the brain, which may contribute to its antidepressant and anxiolytic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Fluoro-3,3-dimethyl-1-phenylpent-4-en-1-one in lab experiments is that it is a relatively stable and easy-to-handle compound, which makes it suitable for a wide range of experimental protocols. Additionally, the compound has a relatively low toxicity profile, which makes it safe for use in animal and human studies. However, one limitation of using 2-Fluoro-3,3-dimethyl-1-phenylpent-4-en-1-one in lab experiments is that it is a relatively new and untested compound, and more research is needed to fully understand its effects and potential applications.
Direcciones Futuras
There are several potential future directions for research on 2-Fluoro-3,3-dimethyl-1-phenylpent-4-en-1-one. One area of interest is the development of new therapeutic applications for the compound, particularly in the treatment of depression, anxiety, and other mental health conditions. Additionally, further research is needed to fully understand the mechanism of action of 2-Fluoro-3,3-dimethyl-1-phenylpent-4-en-1-one and its effects on the brain and behavior. Finally, more studies are needed to determine the long-term safety and efficacy of the compound, particularly in human subjects.
Métodos De Síntesis
The synthesis of 2-Fluoro-3,3-dimethyl-1-phenylpent-4-en-1-one involves the reaction of 2,3-dimethyl-2-butanol with 4-fluorobenzophenone in the presence of a strong acid catalyst. The resulting product is then purified through a series of extraction and distillation processes to obtain pure 2-Fluoro-3,3-dimethyl-1-phenylpent-4-en-1-one.
Aplicaciones Científicas De Investigación
2-Fluoro-3,3-dimethyl-1-phenylpent-4-en-1-one has been studied extensively for its potential therapeutic benefits in treating depression, anxiety, and other mental health conditions. Studies have shown that the compound can produce rapid and long-lasting antidepressant effects, with fewer side effects than traditional antidepressant drugs. Additionally, 2-Fluoro-3,3-dimethyl-1-phenylpent-4-en-1-one has been shown to have potential as a treatment for post-traumatic stress disorder (PTSD) and other anxiety-related disorders.
Propiedades
Número CAS |
157690-15-8 |
|---|---|
Nombre del producto |
2-Fluoro-3,3-dimethyl-1-phenylpent-4-en-1-one |
Fórmula molecular |
C13H15FO |
Peso molecular |
206.26 g/mol |
Nombre IUPAC |
2-fluoro-3,3-dimethyl-1-phenylpent-4-en-1-one |
InChI |
InChI=1S/C13H15FO/c1-4-13(2,3)12(14)11(15)10-8-6-5-7-9-10/h4-9,12H,1H2,2-3H3 |
Clave InChI |
MJNXNZYUGIGLCQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C=C)C(C(=O)C1=CC=CC=C1)F |
SMILES canónico |
CC(C)(C=C)C(C(=O)C1=CC=CC=C1)F |
Sinónimos |
4-Penten-1-one, 2-fluoro-3,3-dimethyl-1-phenyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






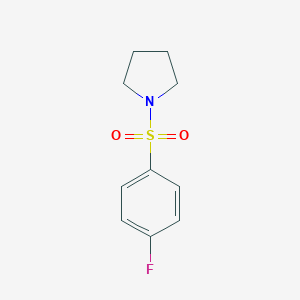

![Ethyl 4-[4-chloro-2-(trifluoromethyl)phenyl]-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate](/img/structure/B115293.png)
